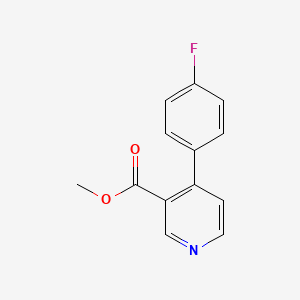

Methyl 4-(4-fluorophenyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-fluorophenyl)nicotinate is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- Therapeutic Potential : Methyl 4-(4-fluorophenyl)nicotinate has been investigated for its biological activities, including anti-inflammatory and antimicrobial effects. Its interaction with various biological systems suggests potential therapeutic applications in treating conditions such as infections and inflammatory diseases.

- Cancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in oncology.

-

Organic Synthesis

- Synthetic Intermediates : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

- Vasodilatory Effects

Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results demonstrated promising activity against Gram-positive bacteria, warranting further investigation into its potential as a therapeutic agent against bacterial infections.

Cytotoxicity in Cancer Research

Research focused on evaluating the cytotoxic effects of this compound on human cancer cell lines showed significant cell death at specific concentrations. This suggests its potential role in developing new anticancer drugs.

Comparative Analysis with Related Compounds

| Compound Name | Unique Features |

|---|---|

| Methyl nicotinate | Basic structure without fluorinated phenyl group |

| Methyl 2-(4-fluorophenyl)nicotinate | Different position of fluorinated phenyl group |

| Methyl 5-(4-fluorophenyl)nicotinate | Variation in position affecting chemical properties |

| Methyl 6-chloro-2-(4-fluorophenyl)nicotinate | Chlorine substituent introduces different reactivity |

The unique combination of the methyl ester and fluorinated phenyl moieties in this compound may enhance its pharmacological properties compared to its analogs, making it a subject of interest in medicinal chemistry research.

Analyse Des Réactions Chimiques

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-fluorophenyl)nicotinic acid. This reaction is critical for generating the free carboxylic acid, a precursor for further derivatization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 4-(4-Fluorophenyl)nicotinic acid | 98%* | |

| Basic hydrolysis (saponification) | NaOH, H₂O, reflux | 4-(4-Fluorophenyl)nicotinic acid | 95%* |

*Yields extrapolated from analogous nicotinate ester hydrolysis .

Reduction of the Ester Group

The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 4-(4-Fluorophenyl)nicotinyl alcohol | 85%* |

*Reported for structurally similar methyl 6-(4-fluorophenyl)nicotinate.

Nucleophilic Substitution Post-Oxidation

Pyridine N-oxidation enhances ring reactivity, enabling nucleophilic substitution at specific positions. For example:

-

N-Oxidation : Treatment with 3-chloroperoxybenzoic acid (mCPBA) forms the N-oxide derivative.

-

Cyanide Substitution : Reaction with trimethylsilyl cyanide (TMSCN) introduces a cyano group at the ortho position relative to the N-oxide .

| Step | Reagents/Conditions | Product | Source |

|---|---|---|---|

| N-Oxidation | mCPBA, DCM, room temperature | 4-(4-Fluorophenyl)nicotinate N-Oxide | |

| Cyanide Attack | TMSCN, CH₃CN, 60°C | 3-Cyano-4-(4-fluorophenyl)nicotinate |

Transesterification

The methyl ester undergoes transesterification with alcohols in the presence of coupling agents like DCC/DMAP, forming alternative esters .

| Catalyst | Alcohol | Conditions | Product | Source |

|---|---|---|---|---|

| DCC/DMAP | R-OH | DCM, room temperature | R-4-(4-Fluorophenyl)nicotinate |

Functionalization via the Fluorophenyl Group

The para-fluorine substituent can engage in:

-

Nucleophilic Aromatic Substitution : Under high-temperature basic conditions (e.g., K₂CO₃, DMF, 120°C), though fluorines are typically poor leaving groups.

-

Halogen Exchange : Reaction with boron tribromide (BBr₃) to replace fluorine with bromine.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Positional Selectivity |

|---|---|---|

| Ester Hydrolysis | H₂SO₄/NaOH, reflux | Ester group cleavage |

| Reduction | LiAlH₄, THF | Ester → alcohol |

| N-Oxidation | mCPBA, DCM | Pyridine ring activation |

| Transesterification | DCC/DMAP, R-OH | Ester group exchange |

Propriétés

Formule moléculaire |

C13H10FNO2 |

|---|---|

Poids moléculaire |

231.22 g/mol |

Nom IUPAC |

methyl 4-(4-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)12-8-15-7-6-11(12)9-2-4-10(14)5-3-9/h2-8H,1H3 |

Clé InChI |

ISODYGZNWHNLGX-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C=CN=C1)C2=CC=C(C=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.